Cas no 2404734-06-9 (4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid)

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a distinct substitution pattern, offering versatility in synthetic organic chemistry. Its bromine and fluorine substituents enhance reactivity in cross-coupling reactions, while the ethoxy group provides steric and electronic modulation. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical synthesis, where selective functionalization is critical. The presence of multiple halogens allows for further derivatization, enabling the construction of complex molecular architectures. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise structural modifications.
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid structure
2404734-06-9 structure
Product name:4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid
CAS No:2404734-06-9
MF:C9H7Br2FO3
Molecular Weight:341.956485033035
CID:5079573

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid
    • インチ: 1S/C9H7Br2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3H,2H2,1H3,(H,13,14)
    • InChIKey: NGSBGMZXGPIWJJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=O)O)C(=C1OCC)F)Br

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 46.5

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR021QF0-500mg
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid
2404734-06-9 95%
500mg
$299.00 2025-02-12
Aaron
AR021QF0-1g
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid
2404734-06-9 95%
1g
$398.00 2025-02-12

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid 関連文献

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acidに関する追加情報

4,6-Dibromo-3-ethoxy-2-fluorobenzoic Acid (CAS No: 2404734-06-9)

Introduction to 4,6-Dibromo-3-Ethoxy-2-Fluorobenzoic Acid

4,6-Dibromo-3-Ethoxy-2-Fluorobenzoic Acid, a compound with the CAS registry number 2404734-06-9, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with bromine atoms at the 4 and 6 positions, an ethoxy group at the 3 position, and a fluorine atom at the 2 position. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

Chemical Structure and Properties

The molecular structure of 4,6-Dibromo-3-Ethoxy-2-Fluorobenzoic Acid is centered around a benzene ring with multiple substituents. The bromine atoms at positions 4 and 6 contribute to the compound's high molecular weight and enhance its stability. The ethoxy group at position 3 introduces an electron-donating effect, which can influence the reactivity of the molecule in various chemical reactions. Additionally, the fluorine atom at position 2 adds an electronegative character to the molecule, further modulating its electronic properties.

Recent studies have highlighted the importance of such substituted benzoic acids in drug discovery and material synthesis. For instance, researchers have explored the potential of 4,6-Dibromo-3-Ethoxy-2-fluorobenzoic acid as a precursor for synthesizing advanced pharmaceuticals due to its unique electronic properties and structural versatility.

Synthesis and Characterization

The synthesis of 4,6-Dibromo-3-Ethoxy-2-fluorobenzoic acid involves a multi-step process that typically begins with bromination of an intermediate compound followed by substitution reactions to introduce the ethoxy and fluorine groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of this compound. These methods provide critical insights into the spatial arrangement of substituents on the benzene ring and help in verifying the purity of the synthesized product.

Applications in Various Fields

One of the most promising applications of 4,6-Dibromo-3-Ethoxy-2-fluorobenzoic acid lies in its use as an intermediate in pharmaceutical chemistry. Its ability to undergo various functional group transformations makes it a valuable building block for synthesizing complex drug molecules.

In addition to its role in drug development, this compound has also found applications in materials science. Researchers have explored its potential as a precursor for synthesizing advanced polymers and organic semiconductors due to its unique electronic properties.

Another area where 4,6-Dibromo-3-Ethoxy-2-fluorobenzoic acid has shown promise is in dye chemistry. Its ability to absorb specific wavelengths of light makes it a candidate for developing novel dyes with tailored optical properties.

Toxicological Considerations

The toxicological profile of 4,6-Dibromo-3-Ethoxy-2-fluorobenzoic acid is an essential consideration for its safe handling and application. Recent studies have focused on understanding its acute and chronic toxicity profiles through in vitro and in vivo experiments.

Preliminary findings suggest that while this compound exhibits moderate toxicity under certain conditions, its risk profile can be managed through proper handling protocols and controlled exposure levels.

Further research is ongoing to evaluate its long-term effects on human health and ecosystems, ensuring that any commercial applications are both safe and sustainable.

Environmental Impact and Sustainability

The environmental impact of 4,6-Dibromo-3-Ethoxy-2-fluorobenzoic acid is another critical area of investigation. As industries increasingly prioritize sustainability, understanding how this compound behaves in natural environments becomes crucial.

Recent studies have examined its biodegradation pathways under various environmental conditions. Results indicate that while it exhibits some resistance to microbial degradation due to its complex structure, certain environmental factors can accelerate its breakdown into less harmful byproducts.

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